4-(Phenylethynyl)pyridine

Description

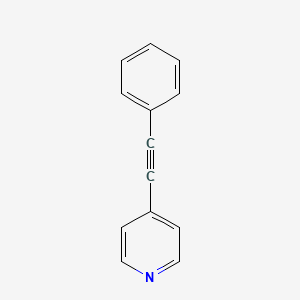

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethynyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTKRBFWMKZRDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326198 |

Source

|

| Record name | 4-(Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13295-94-8 |

Source

|

| Record name | NSC525252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4-(Phenylethynyl)pyridine from 4-Halopyridines: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(phenylethynyl)pyridine, a valuable building block in medicinal chemistry and materials science, through the Sonogashira cross-coupling reaction of 4-halopyridines with phenylacetylene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, practical experimental protocols, and troubleshooting strategies. The content delves into the reaction mechanism, the critical roles of catalysts, reagents, and reaction parameters, and a comparative analysis of different halide precursors. Detailed, step-by-step procedures are provided, alongside characterization data and visual aids to facilitate a thorough understanding of this important synthetic transformation.

Introduction: The Significance of this compound

This compound is a rigid, linear molecule whose structural motif is of significant interest in the development of novel pharmaceuticals and functional materials. Its unique electronic and structural properties make it a versatile scaffold in the design of kinase inhibitors, ligands for metal-organic frameworks (MOFs), and components of organic light-emitting diodes (OLEDs). The synthesis of this and related diarylalkynes is therefore a critical endeavor in modern organic chemistry. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as the most robust and widely employed method for this transformation.[1][2] This guide will focus on the practical application and theoretical underpinnings of the Sonogashira coupling for the efficient synthesis of this compound.

The Sonogashira Coupling: Mechanism and Key Parameters

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] The reaction typically proceeds under mild conditions and exhibits a broad functional group tolerance, making it highly attractive for complex molecule synthesis.

The Catalytic Cycles

The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Figure 2: General experimental workflow for the synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromopyridine | 158.00 | 1.58 g | 10.0 mmol |

| Phenylacetylene | 102.13 | 1.23 g (1.35 mL) | 12.0 mmol |

| PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 mmol (2 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.2 mmol (2 mol%) |

| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.0 mmol |

| Tetrahydrofuran (THF) | - | 50 mL | - |

Note : Ensure all reagents are of high purity and solvents are anhydrous and degassed prior to use.

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine (1.58 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent and Base Addition : Add anhydrous and degassed THF (50 mL) and triethylamine (4.2 mL, 30.0 mmol) to the flask via syringe.

-

Alkyne Addition : Stir the mixture at room temperature for 10 minutes, then add phenylacetylene (1.35 mL, 12.0 mmol) dropwise over 5 minutes.

-

Reaction : Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the reaction to room temperature and quench by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a solid. [3]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm) : 8.63 (d, J = 5.9 Hz, 2H), 7.58-7.54 (m, 2H), 7.41-7.37 (m, 5H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm) : 150.1, 132.0, 131.9, 129.2, 128.5, 125.8, 122.3, 93.0, 87.9.

Note : The provided NMR data is consistent with the structure of this compound. It is always recommended to acquire and interpret the spectra of the synthesized compound for confirmation.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use fresh, high-quality catalysts.- Ensure all glassware is oven-dried and solvents are properly degassed.- Increase the reaction temperature, especially for less reactive halides. |

| Formation of alkyne homocoupling product (Glaser coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Reduce the amount of CuI or consider a copper-free Sonogashira protocol. |

| Formation of palladium black | - Catalyst decomposition | - Use high-purity reagents and solvents.- Consider using a more stable palladium precatalyst or different ligands. |

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound from 4-halopyridines. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can achieve high yields of this valuable compound. This guide has provided a detailed framework for understanding and implementing this important transformation, from the underlying mechanism to practical experimental execution and troubleshooting. The provided protocol serves as a robust starting point for the synthesis of this compound, which will undoubtedly continue to be a key building block in the advancement of medicinal chemistry and materials science.

References

-

Carroll, F. I., Kotturi, S. V., Navarro, H. A., Mascarella, S. W., Gilmour, B. P., Smith, F. L., ... & Dewey, W. L. (2007). Synthesis and pharmacological evaluation of phenylethynylm[1][4][5]ethyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Journal of medicinal chemistry, 50(14), 3388–3391. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

-

Tykwinski, R. R. (2003). Sonogashira coupling reactions with weak bases: implications for the mechanism of Sonogashira coupling. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

-

Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes Catalyzed by a Palladium/N-Heterocyclic Carbene System. The Journal of Organic Chemistry, 70(1), 391-393. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sonogashira Coupling for the Preparation of 4-(Phenylethynyl)pyridine

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] The reaction is particularly valued for its mild conditions, often proceeding at room temperature, which allows for a broad functional group tolerance.[1][3]

This guide provides a comprehensive technical overview of the Sonogashira coupling, with a specific focus on the synthesis of 4-(phenylethynyl)pyridine. This particular scaffold is of significant interest in medicinal chemistry and materials science due to the versatile properties imparted by the rigid, linear alkynyl linkage and the coordinating ability of the pyridine nitrogen. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its efficiency, provide a detailed experimental protocol, and discuss common challenges and troubleshooting strategies.

The Reaction Mechanism: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[4][5] This dual-catalyst system is key to the reaction's high efficiency under mild conditions.

The palladium cycle begins with the active palladium(0) species, which undergoes oxidative addition to the aryl halide (e.g., 4-iodopyridine). This is often the rate-limiting step of the reaction.[1] The resulting palladium(II) complex is then primed for the crucial transmetalation step.

Concurrently, the copper cycle activates the terminal alkyne. In the presence of a base, typically an amine, copper(I) iodide reacts with phenylacetylene to form a copper(I) acetylide intermediate.[6] This species is more nucleophilic than the parent alkyne, facilitating the transfer of the acetylide group to the palladium(II) complex in the transmetalation step.

Following transmetalation, the newly formed palladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final product, this compound, and regenerate the active palladium(0) catalyst, thus completing the cycle.[6]

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Copper-Free Sonogashira Coupling

While highly effective, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[1][7] This has led to the development of copper-free Sonogashira protocols. In these systems, the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the intermediacy of a copper acetylide.[4] These reactions often require stronger bases or higher temperatures to achieve comparable efficiency.[4]

Critical Parameters and Optimization

The success of the Sonogashira coupling for the synthesis of this compound hinges on the careful selection and control of several key parameters.

| Parameter | Key Considerations | Typical Values/Reagents |

| Aryl Halide | Reactivity order: I > OTf > Br >> Cl.[1][2] 4-Iodopyridine is highly reactive and often allows for milder reaction conditions. 4-Bromopyridine is also a viable substrate but may require higher temperatures or more active catalysts. 4-Chloropyridine is generally unreactive under standard conditions. | 4-Iodopyridine, 4-Bromopyridine |

| Palladium Catalyst | Pd(0) is the active species. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4][5] Catalyst loading is typically low. | Pd(PPh₃)₄ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%) |

| Copper(I) Co-catalyst | CuI is the most common co-catalyst.[8] Its presence significantly accelerates the reaction. | CuI (2-10 mol%) |

| Ligand | Phosphine ligands, such as triphenylphosphine (PPh₃), are integral to the catalyst's stability and reactivity.[4] Bulky and electron-rich ligands can enhance the rate of oxidative addition.[4] | Triphenylphosphine (PPh₃) |

| Base | An amine base is required to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide.[1] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |

| Solvent | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.[8] THF, DMF, and toluene are common choices.[8][9] | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |

| Temperature | Reactions with reactive halides like 4-iodopyridine can often be run at room temperature.[1] Less reactive halides may require heating. | Room temperature to 65 °C |

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 4-iodopyridine and phenylacetylene.

Materials and Reagents:

-

4-Iodopyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-iodopyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[10]

-

Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran and triethylamine via syringe.[7] Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the solids.

-

Alkyne Addition: Slowly add phenylacetylene (1.1-1.2 equiv) to the reaction mixture via syringe.[10]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[7]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[7] Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7] Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.[7][11]

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Side Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient degassing. | Use fresh, high-purity catalyst and reagents.[7] Ensure all solvents and the reaction headspace are thoroughly degassed.[7] |

| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen; high copper loading. | Maintain strictly anaerobic conditions.[7] Reduce the amount of CuI or consider a copper-free protocol.[7] |

| Formation of Palladium Black | Catalyst decomposition due to air, moisture, or high temperatures. | Ensure rigorous inert atmosphere and use anhydrous solvents.[7] Avoid excessive heating.[7] |

Conclusion

The Sonogashira coupling is a robust and highly efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism and the influence of key parameters is essential for achieving high yields and purity. By following the detailed protocol and troubleshooting guidance provided in this guide, researchers, scientists, and drug development professionals can confidently employ this powerful transformation in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Chinchilla, R., & Najera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Chinchilla, R., & Najera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1873.

-

The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

- Bano, S., & Kumar, R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384-7406.

- Takalo, H., Pasanen, P., & Kankare, J. (1988). Synthesis of 4-(phenylethynyl)-2,6-bis [N,N-bis-(carboxymethyl) aminomethyl] pyridine. Acta Chemica Scandinavica B, 42, 373-377.

- Bhaumik, A., & Islam, S. M. (2015).

- Vasilevsky, S. F., El-Sadek, M. E. A., & El-Gazzar, A. B. A. (2011). Palladium and Copper catalyzed coupling of pyrimidinones and uridine with ethynol. Molecules, 16(5), 4059-4071.

- Bakos, J., & Kégl, T. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963–4967.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Hradil, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747.

-

ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

- Thomas, K. R. J., Lin, J. T., & Wen, Y. S. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(21), 3655–3658.

-

National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. Retrieved from [Link]

-

ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[4][5][12]triazolo[4,3-a]quinoxalines in water. Retrieved from [Link]

-

NTU scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubMed. (2007, July 12). Synthesis and pharmacological evaluation of phenylethynyl[4][5][12]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Pharmacological Evaluation of Phenylethynyl[4][5][12]methyltriazines as Analogues of 3-Methyl-6-(phenylethynyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to 4-(Phenylethynyl)pyridine

This guide provides a comprehensive technical overview of 4-(Phenylethynyl)pyridine, a heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its core properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed protocols.

Core Molecular Identity and Physicochemical Properties

This compound is a rigid, aromatic compound featuring a pyridine ring linked to a phenyl group via an ethynyl (alkyne) bridge. This unique structure imparts specific electronic and steric properties that make it a valuable synthon and ligand.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 13295-94-8 | [1][2] |

| Molecular Formula | C₁₃H₉N | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| IUPAC Name | 4-(2-phenylethynyl)pyridine | [2] |

| Appearance | Solid | [3] |

| Melting Point | 102-108 °C (literature) | [3] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 (the pyridine nitrogen) | [2] |

These fundamental properties are critical for designing synthetic routes, choosing appropriate solvent systems, and predicting the compound's behavior in various chemical environments. The lack of hydrogen bond donors and the presence of a single acceptor site on the nitrogen atom are key to its coordination and reactivity behavior.

Synthesis: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 4-halopyridine).

Causality in Experimental Design: The choice of a palladium catalyst, typically complexed with phosphine ligands, is crucial as it facilitates the oxidative addition to the aryl halide. A copper(I) co-catalyst is often used because it activates the alkyne's C-H bond, forming a copper acetylide intermediate that readily undergoes transmetalation with the palladium complex, thereby accelerating the reaction.[4] An amine base is required to neutralize the hydrogen halide produced during the reaction and to maintain the catalytic cycle.[4]

Caption: Sonogashira coupling workflow for this compound synthesis.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate purity.

-

Reaction Setup:

-

To a dry, argon-flushed Schlenk flask, add 4-iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

-

Add a suitable solvent, such as degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

-

Addition of Reagents:

-

Add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq), to the mixture.

-

Slowly add phenylacetylene (1.1-1.2 eq) to the flask via syringe while stirring.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) to increase the reaction rate.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water or a saturated ammonium chloride solution to remove the amine salt.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is governed by its three distinct functional components: the pyridine ring, the alkyne linker, and the phenyl group.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Lewis base and a good ligand for coordinating with metal ions.[6] It can be protonated by acids or alkylated to form pyridinium salts.

-

Alkyne Bridge: The carbon-carbon triple bond is electron-rich and can undergo reactions such as hydrogenation, halogenation, and cycloadditions. It also contributes to the molecule's rigidity and linear geometry.

-

Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive than benzene towards electrophiles due to the electron-withdrawing effect of the nitrogen atom.

Spectroscopic Fingerprints:

| Spectroscopic Method | Key Features and Expected Values | Rationale |

| FT-IR | Strong, sharp absorption around 2220-2230 cm⁻¹ .Aromatic C=C and C=N stretching at ~1450-1640 cm⁻¹ .[7]Aromatic C-H stretching at >3000 cm⁻¹ .[7] | The C≡C triple bond stretch is characteristic and confirms the alkyne presence.Multiple bands indicate the aromatic nature of the pyridine and phenyl rings. |

| ¹H NMR | Signals in the aromatic region (~7.0-8.8 ppm ). Pyridine protons typically appear at a higher chemical shift (downfield) than phenyl protons due to the deshielding effect of the nitrogen. | The specific splitting patterns (doublets, triplets) and coupling constants can be used to confirm the 4-substitution pattern. |

| ¹³C NMR | Alkyne carbons (~85-95 ppm ).Aromatic carbons (~120-155 ppm ). | Confirms the presence of both sp-hybridized (alkyne) and sp²-hybridized (aromatic) carbons. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 179 .[2] | Corresponds to the molecular weight of the compound, confirming its identity. |

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable molecule in several high-impact research areas.

Medicinal Chemistry and Drug Development

Pyridine derivatives are foundational in pharmaceutical science, appearing in a wide range of drugs, including anti-inflammatory, anticancer, and cardiovascular agents.[8] this compound serves as a key structural motif and a precursor for more complex therapeutic agents.

Its most notable application is as a structural analog of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) , a pioneering selective antagonist for the metabotropic glutamate receptor 5 (mGluR5).[9][10]

-

Mechanism of Action: mGluR5 is implicated in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain.[11] MPEP and its analogs act as non-competitive antagonists, binding to an allosteric site on the receptor to inhibit its function.[10][12]

-

Therapeutic Potential: Research on MPEP and related phenylethynyl pyridine compounds has demonstrated potential for treating anxiety, pain, and neurodegenerative diseases.[9][11] this compound provides a core scaffold for synthesizing new analogs with improved potency, selectivity, and pharmacokinetic properties.

Caption: Allosteric antagonism of the mGluR5 receptor by phenylethynyl pyridine derivatives.

Coordination Chemistry and Materials Science

The pyridine nitrogen of this compound serves as an excellent coordination site, making it a valuable L-type, two-electron donor ligand in organometallic chemistry.[6][13]

-

Ligand Design: The rigid, linear alkyne linker allows for the construction of well-defined metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular assemblies. The phenylethynyl group can be further functionalized to tune the electronic properties or introduce additional binding sites.

-

Catalysis: Transition metal complexes incorporating pyridine-based ligands are widely used in catalysis.[14] The electronic properties of the this compound ligand can influence the catalytic activity of the metal center.

-

Molecular Electronics: The conjugated π-system spanning the entire molecule gives it interesting photophysical properties. It can act as a "molecular wire" component in the design of materials for electronics and photonics.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines based on the pyridine functional group apply.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

MPEP - Common Chemistry . CAS.org. Available from: [Link]

-

4-Methylpyridine - Wikipedia . Wikipedia. Available from: [Link]

-

4-Pyrrolidinylpyridine - Wikipedia . Wikipedia. Available from: [Link]

-

This compound | C13H9N | CID 352172 . PubChem. Available from: [Link]

-

2-Methyl-6-(phenylethynyl)pyridine - Wikipedia . Wikipedia. Available from: [Link]

-

Mpep | C14H11N | CID 3025961 . PubChem. Available from: [Link]

-

Gasparini, F., et al. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist . Neuropharmacology. Available from: [Link]

-

Flow Chemistry: Sonogashira Coupling . ThalesNano Inc. Available from: [Link]

-

(PDF) A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators . ResearchGate. Available from: [Link]

-

Al-Ostoot, F.H., et al. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . Critical Reviews in Analytical Chemistry. Available from: [Link]

-

A review on the medicinal importance of pyridine derivatives . ResearchGate. Available from: [Link]

-

(PDF) Pd/C-Catalyzed, Copper-Free Sonogashira Coupling: One-Pot Synthesis of 1-Aryl-4-(2-phenylethynyl)[15][16][17]triazolo[4,3-a]quinoxalines in Water . ResearchGate. Available from: [Link]

-

Pyridine: A Useful Ligand in Transition Metal Complexes . SciSpace. Available from: [Link]

-

Pyridine, 4-methyl- . NIST WebBook. Available from: [Link]

-

Transition metal pyridine complexes - Wikipedia . Wikipedia. Available from: [Link]

-

Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. Available from: [Link]

-

Heravi, M.M., et al. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[15][16][17]triazolo[4,3-a]quinoxalines in water . PMC. Available from: [Link]

-

Pyridine, 4-ethenyl- . NIST WebBook. Available from: [Link]

-

Methylphenylethynylpyridine (MPEP) Novartis . PubMed. Available from: [Link]

-

Weigand, J.J., et al. Coordination Behavior of a P4‐Butterfly Complex towards Transition Metal Lewis Acids: Preservation versus Rearrangement . Chemistry – A European Journal. Available from: [Link]

-

2: Organometallic Ligands . Chemistry LibreTexts. Available from: [Link]

-

(PDF) ChemInform Abstract: Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides . ResearchGate. Available from: [Link]

-

What does a "Pyridine- FTIR analysis" can tell me? . ResearchGate. Available from: [Link]

Sources

- 1. 13295-94-8 | this compound - Moldb [moldb.com]

- 2. This compound | C13H9N | CID 352172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Morpholinopyridine 97 2767-91-1 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 10. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scispace.com [scispace.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 17. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

Spectroscopic data of 4-(Phenylethynyl)pyridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Phenylethynyl)pyridine

Introduction

This compound is a bifunctional aromatic compound featuring a pyridine ring linked to a phenyl group via an ethynyl (alkyne) bridge. Its rigid, linear structure and the electronic interplay between the electron-deficient pyridine ring and the phenyl group make it a valuable building block in diverse fields of chemical science. It serves as a key ligand in coordination chemistry and organometallic catalysis, a component in the synthesis of functional polymers and materials with interesting optical properties, and a precursor in the development of novel pharmaceutical scaffolds.

Given its utility, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization process. This guide provides a detailed analysis of the spectroscopic data of this compound, offering field-proven insights into spectral interpretation, experimental methodologies, and the causality behind the observed phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals in the aromatic region, corresponding to the protons on the pyridine and phenyl rings.

Data Presentation: ¹H NMR of this compound

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-α | ~8.65 | Doublet (d) | ~6.0 | 2H | Protons ortho to Pyridine-N |

| H-β | ~7.38 | Doublet (d) | ~6.0 | 2H | Protons meta to Pyridine-N |

| H-ortho | ~7.58 | Multiplet (m) | - | 2H | Phenyl protons ortho to alkyne |

| H-meta/para | ~7.40 | Multiplet (m) | - | 3H | Phenyl protons meta/para to alkyne |

Note: Spectra are typically recorded in CDCl₃ at frequencies of 400 MHz or higher. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Exact values may vary slightly based on solvent and concentration.

Expertise & Interpretation

The spectrum is logically divided into two main regions for the two aromatic rings.

-

Pyridine Protons : The protons on the pyridine ring (H-α and H-β) are easily identified. The H-α protons, being adjacent to the electronegative nitrogen atom, are significantly deshielded and appear furthest downfield (~8.65 ppm).[1] They appear as a doublet due to coupling with the neighboring H-β protons. The H-β protons appear further upfield (~7.38 ppm), also as a doublet.

-

Phenyl Protons : The five protons of the terminal phenyl group appear as a more complex set of multiplets between ~7.40 and ~7.58 ppm. The H-ortho protons are typically slightly more deshielded than the meta and para protons due to the anisotropic effect of the adjacent alkyne group.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation : Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. CDCl₃ is a common choice due to its excellent solvating power for many organic compounds.

-

Instrumentation : Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Instrument Tuning : The instrument must be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

Acquisition : Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient for a high signal-to-noise ratio.

-

Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift scale by setting the residual solvent peak (CHCl₃ in CDCl₃) to δ 7.26 ppm. Integrate the signals to determine the relative proton counts.

Visualization: ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. As the ¹³C isotope has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom and to enhance signal intensity.[2]

Data Presentation: ¹³C NMR of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.2 | C-α (Pyridyl) |

| ~131.9 | C-ortho (Phenyl) |

| ~129.3 | C-para (Phenyl) |

| ~128.6 | C-meta (Phenyl) |

| ~126.3 | C-β (Pyridyl) |

| ~131.0 | C-γ (Pyridyl, C-alkyne) |

| ~122.0 | C-ipso (Phenyl, C-alkyne) |

| ~93.2 | Alkyne C |

| ~88.1 | Alkyne C |

Note: Data from a proton-decoupled spectrum in CDCl₃. Assignments are based on literature values for similar structures and predictive models.[3][4]

Expertise & Interpretation

-

Aromatic Carbons : The spectrum shows seven distinct signals for the aromatic carbons, consistent with the molecule's symmetry. The C-α carbons of the pyridine ring are the most downfield due to the adjacent nitrogen.[4] The other phenyl and pyridyl carbons appear in the typical aromatic region of 120-140 ppm.

-

Alkyne Carbons : The two sp-hybridized carbons of the alkyne group are highly diagnostic, appearing in the relatively upfield region of ~88-93 ppm. Their lower chemical shift compared to aromatic carbons is a hallmark of acetylenic carbons.

-

Quaternary Carbons : The two carbons attached to the alkyne bridge (C-γ of the pyridine ring and C-ipso of the phenyl ring) are quaternary and typically show lower intensity peaks due to longer relaxation times.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation : A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Use ~20-30 mg of the compound in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Instrumentation : Use a high-field NMR spectrometer equipped with a broadband probe.

-

Acquisition : The experiment is run with broadband proton decoupling.[2] Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

-

Processing : The processing steps are similar to ¹H NMR: Fourier transform, phasing, and baseline correction. The chemical shift is calibrated using the solvent signal (CDCl₃ triplet centered at δ 77.16 ppm).

Visualization: ¹³C NMR Experimental Workflow

Caption: Workflow for ¹³C NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups.

Data Presentation: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~2220 | Medium | C≡C Stretch | Alkyne |

| ~1600, 1585, 1480 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| ~830 | Strong | C-H Bend | 1,4-disubstituted (para) |

Note: Spectra can be obtained from KBr pellets or as a thin film.

Expertise & Interpretation

The IR spectrum of this compound provides several key diagnostic signals that validate its structure.

-

Aromatic C-H Stretch : The presence of absorptions just above 3000 cm⁻¹ is a clear indication of C-H bonds on sp²-hybridized carbons, confirming the aromatic rings.[5]

-

Alkyne C≡C Stretch : The most characteristic peak is the C≡C stretching vibration, which appears around 2220 cm⁻¹.[6][7] The intensity of this peak is medium; it is not weak because the alkyne is asymmetric, resulting in a significant dipole moment change during vibration.

-

Aromatic Ring Vibrations : A series of sharp peaks between 1400 and 1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the phenyl and pyridine rings.[8][9]

-

C-H Bending : A strong band around 830 cm⁻¹ is typical for the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic system, corresponding to the pyridine ring.

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Method)

-

Sample Preparation : Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing : Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet. The high pressure causes the KBr to flow and encapsulate the sample.

-

Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan : First, run a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and H₂O.

-

Sample Scan : Run the sample scan. The instrument software will automatically subtract the background spectrum from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization: IR Spectroscopy Experimental Workflow

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns.

Data Presentation: Key Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Relative Intensity | Assignment |

| 179 | High | [M]⁺˙ (Molecular Ion) |

| 178 | High | [M-H]⁺ |

| 152 | Medium | [M-HCN]⁺˙ |

Note: Data corresponds to Electron Ionization (EI) at 70 eV.

Expertise & Interpretation

-

Molecular Ion ([M]⁺˙) : The molecular formula of this compound is C₁₃H₉N, giving a monoisotopic mass of 179.07 Da. The mass spectrum will show a prominent molecular ion peak at m/z = 179.[3] The high intensity of this peak is expected due to the stability of the conjugated aromatic system, which can readily accommodate a positive charge.

-

[M-H]⁺ Fragment : A peak at m/z = 178 is also very common and often intense, resulting from the loss of a single hydrogen atom to form an even more stable, fully cyclized ion.[3]

-

[M-HCN]⁺˙ Fragment : The loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the pyridine ring is a characteristic fragmentation pathway for pyridine-containing compounds.[10] This would result in a fragment ion at m/z = 152 (179 - 27). This fragmentation provides strong evidence for the presence of the pyridine moiety.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction : A small amount of the sample is introduced into the instrument, often via a direct insertion probe or by injection into a Gas Chromatograph (GC) coupled to the mass spectrometer. The sample is heated to ensure volatilization into the gas phase.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10] This energy is sufficient to knock an electron from the molecule, creating a positively charged radical ion ([M]⁺˙).

-

Fragmentation : The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic charged ions and neutral radicals.[11]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Visualization: Mass Spectrometry Experimental Workflow

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C13H9N | CID 352172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Structural Elucidation of 4-(Phenylethynyl)pyridine: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the crystal structure analysis of 4-(Phenylethynyl)pyridine, a molecule of significant interest in materials science and drug discovery. Pyridine-based structures are foundational in the development of various functional materials and pharmaceutical agents, making a thorough understanding of their three-dimensional architecture paramount.[1] This document will detail the synthesis, crystallization, and definitive structural determination of this compound via single-crystal X-ray diffraction, offering both theoretical underpinnings and practical, field-tested protocols.

Introduction: The Significance of this compound

This compound is a rigid, linear molecule featuring a pyridine ring connected to a phenyl group through an ethynyl linker. This structural motif imparts unique electronic and photophysical properties, making it a valuable building block in the design of novel materials with applications in optics, electronics, and catalysis. Furthermore, the pyridine nitrogen atom provides a site for coordination to metal centers, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and functions. In the realm of medicinal chemistry, the phenylethynylpyridine scaffold is present in a number of biologically active compounds, underscoring the importance of its precise structural characterization for understanding structure-activity relationships (SAR).

Synthesis of this compound via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]

Causality Behind Experimental Choices

The choice of the Sonogashira coupling is dictated by its high efficiency, mild reaction conditions, and broad functional group tolerance. The palladium catalyst, typically in its Pd(0) oxidation state, is crucial for the oxidative addition of the aryl halide. The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine, is employed to neutralize the hydrogen halide formed during the reaction and to act as a solvent.

Experimental Protocol: Sonogashira Coupling

Materials:

-

4-Iodopyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Slowly add phenylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Single Crystal Growth of this compound

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The quality of the crystal directly impacts the resolution and accuracy of the final structure. For small organic molecules like this compound, slow evaporation is a highly effective method for crystal growth.

Rationale for Slow Evaporation

Slow evaporation allows for the gradual increase in the concentration of the solute, promoting the formation of a limited number of nucleation sites. This controlled process favors the growth of larger, well-ordered crystals over the rapid precipitation of a microcrystalline powder. The choice of solvent is crucial; an ideal solvent should have moderate volatility and should dissolve the compound to a reasonable extent.

Experimental Protocol: Slow Evaporation

Materials:

-

Purified this compound

-

A suitable solvent or solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane)

-

Small, clean glass vial

-

Parafilm or a loosely fitting cap

Procedure:

-

Dissolve a small amount of purified this compound in a minimal amount of the chosen "good" solvent in a clean glass vial.

-

If using a solvent system, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid, indicating the point of saturation.

-

Gently warm the vial to redissolve the precipitate, ensuring a clear, saturated solution.

-

Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation. Alternatively, a loosely fitting cap can be used.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial periodically for the formation of single crystals.

-

Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

-

Gently wash the crystals with a small amount of the "poor" solvent and allow them to air dry.

Caption: Workflow for growing single crystals by slow evaporation.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the molecule's structure and properties.

The "Why" Behind the Technique

X-rays are used because their wavelength is on the same order of magnitude as the distances between atoms in a crystal. When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms in the crystal.

Experimental Protocol: Data Collection, Structure Solution, and Refinement

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). A Bruker APEX3 system is a common example.

-

Software for data collection, integration, and scaling (e.g., Bruker APEX3 suite).[3]

-

Software for structure solution and refinement (e.g., SHELXT and SHELXL).

Procedure:

-

Crystal Mounting: Select a suitable, well-formed single crystal of this compound and mount it on a goniometer head using a cryoloop and a small amount of paratone oil.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of short-exposure diffraction images to determine the unit cell parameters and the crystal's orientation.

-

Based on the unit cell and Bravais lattice, devise a data collection strategy to collect a complete and redundant dataset. This typically involves a series of scans through different crystal orientations.

-

Collect the full diffraction dataset.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay.

-

Scale and merge the data to produce a final reflection file.

-

-

Structure Solution and Refinement:

-

Use a direct methods program (e.g., SHELXT) to obtain an initial structural model.

-

Refine the structural model against the experimental data using a least-squares refinement program (e.g., SHELXL). This involves adjusting the atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms.

-

Assess the quality of the final refined structure using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

-

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Crystal Structure of this compound

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the deposition number 2243704 . The crystallographic data provides a precise description of the molecule's geometry and packing in the solid state.

Crystallographic Data Summary

| Parameter | Value |

| Formula | C₁₃H₉N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.952(2) |

| b (Å) | 11.838(4) |

| c (Å) | 13.535(5) |

| α (°) | 90 |

| β (°) | 99.19(3) |

| γ (°) | 90 |

| Volume (ų) | 942.3(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.263 |

| Temperature (K) | 293 |

Data obtained from the Crystallography Open Database (COD ID: 2243704).

Molecular and Crystal Packing Analysis

The crystal structure reveals a nearly planar conformation of the this compound molecule. The dihedral angle between the pyridine and phenyl rings is small, indicating significant conjugation across the ethynyl bridge. In the crystal lattice, the molecules are arranged in a herringbone packing motif, driven by π-π stacking interactions between the aromatic rings of adjacent molecules. These intermolecular forces play a crucial role in stabilizing the crystal structure and influencing the material's bulk properties.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound, from its synthesis and crystallization to its definitive structural elucidation by single-crystal X-ray diffraction. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to confidently undertake similar structural studies. A thorough understanding of the three-dimensional architecture of such fundamental building blocks is essential for the rational design of new materials and therapeutics with tailored properties and functions.

References

-

Crystallography Open Database. (n.d.). COD ID 2243704. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Bruker AXS Inc. (2016). APEX3 Software User Manual. (DOC-M86-EXX229). [Link]

-

Purdue University. (n.d.). Standard Operating Procedure – Bruker Quest Diffractometer with copper wavelength X-ray microsource. Retrieved from [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

- Blaskovich, M. A. (Ed.). (2010). Handbook of synthetic organic chemistry. John Wiley & Sons.

-

Nichols, G. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 1), 2-12. [Link]

- Thallapally, P. K., & Nangia, A. (2001). Slow Evaporation. In Encyclopedia of Supramolecular Chemistry (pp. 1369-1374). CRC Press.

- Clegg, W., & Teat, S. J. (2017). Small-molecule single-crystal X-ray diffraction. In Comprehensive Inorganic Chemistry II (pp. 1-24). Elsevier.

-

MDPI. (n.d.). Pyridine Derivatives. In Molecules. Retrieved from [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

American Chemical Society. (2024, March 20). 4-selective functionalization of pyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Phenylethynyl)pyridine in Common Organic Solvents

Introduction

4-(Phenylethynyl)pyridine is a heterocyclic aromatic compound with significant potential in medicinal chemistry, materials science, and organic synthesis.[1] Its rigid, planar structure, arising from the conjugation of the pyridine ring and the phenylethynyl group, makes it an attractive building block for novel organic materials with interesting photophysical properties. Furthermore, derivatives of phenylethynylpyridines have been explored for their biological activities, including as antagonists for metabotropic glutamate receptors, highlighting their relevance in drug discovery.[2][3]

Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in these fields. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties and offers a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉N | [4][5] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| Appearance | Solid (predicted) | General knowledge |

| pKa | Not readily available | |

| LogP | 2.9 (Computed) | [4] |

The molecular structure of this compound features a polar pyridine ring and a nonpolar phenylethynyl group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The overall molecule has a moderate LogP value, suggesting it will have appreciable solubility in a range of organic solvents but limited solubility in water.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various classes of organic solvents.[6][7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) : These solvents can engage in dipole-dipole interactions with the polar pyridine ring of this compound. Therefore, good solubility is expected in these solvents.[8][9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) : These solvents can act as hydrogen bond donors to the nitrogen atom of the pyridine ring, in addition to dipole-dipole interactions. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : The presence of the large, nonpolar phenylethynyl group suggests that this compound will exhibit some solubility in nonpolar solvents through van der Waals interactions. However, the polarity of the pyridine ring may limit its miscibility with highly nonpolar solvents like hexane. Toluene, being an aromatic solvent, may show better solubility due to potential π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. Good solubility of this compound is expected in chlorinated solvents.

-

Aqueous Solubility : Due to the predominantly organic and nonpolar character of the molecule, this compound is expected to have low solubility in water. The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) suggests that its solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of the pyridinium salt.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation :

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To further ensure the removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

-

Analyze the diluted sample from the saturated solution under the same conditions.

-

-

Calculation of Solubility :

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature : Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity : As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of this compound is likely to be a good solvent.

-

pH (for aqueous solutions) : In aqueous media, the solubility of this compound will be significantly affected by pH due to the basic nature of the pyridine nitrogen. At pH values below the pKa of the pyridinium ion, the compound will be protonated, forming a more water-soluble salt.

-

Crystalline Form (Polymorphism) : Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of this compound being used.

Conclusion

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Procedure For Determining Solubility of Organic Compounds.

- Vertex AI Search. (2024). Experiment 1. Solubility of Organic Compounds.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H)

-

Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

-

PubChem. (n.d.). Mpep. Retrieved from [Link]

-

PubMed. (n.d.). Methylphenylethynylpyridine (MPEP) Novartis. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-(2-Phenylethynyl)pyridine. Retrieved from [Link]

-

PubMed. (n.d.). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Retrieved from [Link]

- American Chemical Society. (2024).

- Reddit. (2015). Pyridine Is miscible with EVERYTHING!?.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]

- 2. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H9N | CID 352172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13295-94-8 | this compound - Moldb [moldb.com]

- 6. chem.ws [chem.ws]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Theoretical Calculations of 4-(Phenylethynyl)pyridine Electronic Properties: A Guide for Researchers

An In-depth Technical Guide

Introduction

4-(Phenylethynyl)pyridine (PEP) is a heterocyclic aromatic compound featuring a pyridine ring linked to a phenyl group via an ethynyl bridge. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and their unique electronic characteristics that influence interactions with biological targets.[1][2][3] The rigid, conjugated structure of PEP, in particular, provides a framework for developing novel therapeutic agents and functional materials.[4]

Understanding the electronic properties of PEP at an atomic level is crucial for rational drug design and the development of new technologies.[5] Computational chemistry, especially methods rooted in Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure, molecular geometry, and reactivity of such compounds.[2][6] DFT calculations allow for the accurate prediction of key molecular properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to assessing chemical reactivity and electronic transitions.[7][8]

This technical guide provides a comprehensive overview of the theoretical calculation of the electronic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for conducting these computational analyses.

Theoretical Framework: The Power of Density Functional Theory (DFT)

For molecules like PEP, DFT offers a robust and computationally efficient method for investigating electronic properties.[1][8] It strikes an optimal balance between accuracy and computational expense, making it a preferred method for systems of this size.

The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach simplifies the calculation significantly. In practice, we use approximations for the exchange-correlation functional, which describes the quantum mechanical effects of the interaction between electrons.

Causality of Method Selection: